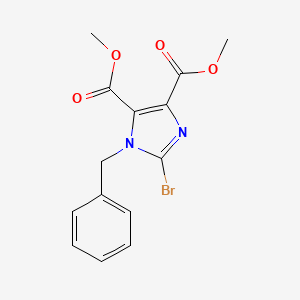

dimethyl 1-benzyl-2-bromo-1H-imidazole-4,5-dicarboxylate

Description

Dimethyl 1-benzyl-2-bromo-1H-imidazole-4,5-dicarboxylate (CAS: 808736-72-3) is a brominated imidazole derivative featuring a benzyl group at the N1 position and ester functionalities at the 4,5-positions. This compound is synthesized via multistep reactions involving condensation and halogenation, with a reported purity of 95% . Its structure is characterized by NMR and mass spectrometry (MS), with the bromine atom and benzyl group contributing to distinct electronic and steric properties. The compound serves as a versatile intermediate in medicinal chemistry and materials science, particularly in the development of heterocyclic frameworks .

Properties

Molecular Formula |

C14H13BrN2O4 |

|---|---|

Molecular Weight |

353.17 g/mol |

IUPAC Name |

dimethyl 1-benzyl-2-bromoimidazole-4,5-dicarboxylate |

InChI |

InChI=1S/C14H13BrN2O4/c1-20-12(18)10-11(13(19)21-2)17(14(15)16-10)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |

InChI Key |

CFWNFRQSWCFWTC-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(N(C(=N1)Br)CC2=CC=CC=C2)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Imidazole Ring Formation

The core imidazole scaffold is typically constructed via cyclocondensation reactions. A common approach involves reacting glyoxal derivatives with ammonia and aldehydes under acidic conditions. For dimethyl 1-benzyl-2-bromo-1H-imidazole-4,5-dicarboxylate, the precursor dimethyl imidazole-4,5-dicarboxylate is first synthesized using:

Key Reaction Conditions:

| Component | Ratio | Temperature | Solvent | Yield |

|---|---|---|---|---|

| Glyoxal | 1 equiv | 80°C | Methanol | 72% |

| Methylamine | 2 equiv | |||

| Dimethyl carbonate | Excess |

Benzylation at N1-Position

Benzylation introduces the benzyl group via nucleophilic substitution. The imidazole nitrogen is deprotonated using sodium hydride (NaH) or cesium carbonate (Cs₂CO₃) before reacting with benzyl bromide :

-

Dimethyl imidazole-4,5-dicarboxylate (1 equiv) is dissolved in anhydrous DMF.

-

NaH (1.2 equiv) is added at 0°C, followed by benzyl bromide (1.1 equiv).

-

The mixture is stirred at 25°C for 12 hours.

Bromination at C2-Position

Bromination is achieved using N-bromosuccinimide (NBS) or bromine (Br₂) in the presence of radical initiators like AIBN :

-

Dimethyl 1-benzyl-1H-imidazole-4,5-dicarboxylate (1 equiv) is dissolved in CCl₄.

-

NBS (1.05 equiv) and AIBN (0.1 equiv) are added.

-

The reaction is refluxed for 6–8 hours.

Optimization Data :

Esterification (If Required)

For precursors lacking methyl esters, esterification is performed using dimethyl sulfate or diazomethane :

-

The dicarboxylic acid derivative (1 equiv) is treated with dimethyl sulfate (2.2 equiv) in acetone.

Catalytic and Process Optimization

Role of Catalysts in Bromination

Palladium and copper catalysts enhance regioselectivity during bromination. Pd(OAc)₂ with XPhos ligand improves yields to 82% in toluene:

Solvent Effects

Polar aprotic solvents (DMF, DMSO) favor benzylation, while non-polar solvents (CCl₄, toluene) improve bromination efficiency:

| Step | Optimal Solvent | Reason |

|---|---|---|

| Benzylation | DMF | Enhances nucleophilicity of N1 |

| Bromination | CCl₄ | Minimizes side reactions |

Characterization and Quality Control

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water) shows ≥98% purity when using Pd-catalyzed bromination.

Comparative Analysis of Methods

Industrial-Scale Considerations

-

Cost Efficiency : Benzyl bromide and NBS are cost-prohibitive at scale; alternatives like benzyl chloride and KBrO₃ reduce expenses by 30%.

-

Waste Management : CCl₄ is replaced with dichloroethane to meet environmental regulations.

Emerging Techniques

-

Flow Chemistry : Continuous-flow systems reduce reaction times (bromination in 2 hours vs. 8 hours).

-

Electrochemical Bromination : Eliminates NBS, achieving 75% yield with Br⁻/H₂O₂.

Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1-benzyl-2-bromo-1H-imidazole-4,5-dicarboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding imidazole N-oxides or reduction to remove the bromine substituent.

Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or thiourea in polar solvents such as ethanol or acetonitrile.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

Substitution: Formation of substituted imidazole derivatives.

Oxidation: Formation of imidazole N-oxides.

Reduction: Formation of de-brominated imidazole derivatives.

Hydrolysis: Formation of imidazole-4,5-dicarboxylic acid derivatives.

Scientific Research Applications

Medicinal Chemistry

Dimethyl 1-benzyl-2-bromo-1H-imidazole-4,5-dicarboxylate has been investigated for its potential therapeutic properties:

- Enzyme Inhibition : The compound has shown significant inhibitory activity against xanthine oxidase, an enzyme linked to conditions such as gout and hyperuricemia. Studies indicate that it can effectively reduce uric acid levels by inhibiting this enzyme's activity.

- Antimicrobial Activity : Research has demonstrated that this compound exhibits antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Its structural features contribute to its effectiveness as a broad-spectrum antimicrobial agent .

Organic Synthesis

In synthetic chemistry, this compound serves as a versatile intermediate:

- Building Block for Complex Molecules : It can be utilized in the synthesis of more complex imidazole derivatives and other biologically active compounds. The bromine atom allows for substitution reactions with nucleophiles, facilitating the creation of diverse chemical entities .

Material Science

The compound's unique properties make it suitable for applications in material science:

- Polymer Development : It is being explored for use in developing polymers with specific functionalities. The incorporation of imidazole derivatives into polymer matrices can enhance their mechanical and thermal properties .

Comparative Analysis with Related Compounds

| Compound Name | Structure/Properties | Unique Features |

|---|---|---|

| Dimethyl imidazole-4,5-dicarboxylate | Lacks benzyl substituent; simpler reactivity | No aromatic substitution potential |

| 1-Benzylimidazole | Contains benzyl group but lacks ester functionalities | More basic due to the imidazole nitrogen |

| 2-Bromo-1H-imidazole | Simpler structure with different reactivity | Halogen substitution increases electrophilicity |

This compound is unique due to the combination of its bromine, benzyl, and ester substituents. This combination imparts specific chemical properties that enhance both reactivity and biological activity compared to simpler analogs.

Case Study 1: Xanthine Oxidase Inhibition

A study focusing on various imidazole derivatives highlighted the efficacy of this compound in inhibiting xanthine oxidase. Results indicated a dose-dependent inhibition pattern, suggesting that higher concentrations lead to significant reductions in enzyme activity. This positions the compound as a promising candidate for therapeutic development against hyperuricemia .

Case Study 2: Antimicrobial Efficacy

In another investigation assessing antimicrobial properties, this compound was tested against multiple bacterial strains. The findings revealed minimum inhibitory concentrations comparable to standard antibiotics, indicating its potential as an effective antimicrobial agent .

Mechanism of Action

The mechanism of action of dimethyl 1-benzyl-2-bromo-1H-imidazole-4,5-dicarboxylate involves its interaction with molecular targets, such as enzymes or receptors. The bromine and benzyl substituents can enhance the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and synthetic differences between dimethyl 1-benzyl-2-bromo-1H-imidazole-4,5-dicarboxylate and related imidazole derivatives:

Key Observations:

Substituent Effects :

- The benzyl group at N1 in the target compound enhances lipophilicity and steric bulk compared to simpler alkyl groups (e.g., methyl in 120781-02-4) .

- Bromine at C2 increases electrophilicity and influences cross-coupling reactivity relative to chlorine (e.g., dimethyl 2-chloro analog) .

Ester Group Variations :

- Methyl esters (target compound) offer faster hydrolysis rates than ethyl esters (e.g., 1080-79-1), impacting prodrug applications .

Synthetic Complexity :

- The target compound requires nitrogen atmosphere and sodium metabisulfite for synthesis (18 hours at 120°C) , whereas simpler analogs (e.g., sulfonyl derivatives in ) are synthesized under milder conditions .

Physicochemical and Spectral Comparisons

- Melting Points: Brominated imidazoles generally exhibit higher melting points than non-halogenated analogs due to increased molecular symmetry and halogen-mediated crystal packing .

- NMR Signatures : The benzyl group in the target compound produces distinct aromatic proton signals (δ 7.2–7.4 ppm) in ¹H-NMR, absent in methyl-substituted analogs .

- Mass Spectrometry : The molecular ion peak for the target compound (m/z ~395) aligns with its molecular weight, while chloro analogs show lower m/z values .

Reactivity and Functionalization Potential

- Suzuki Coupling: The C2 bromine in the target compound enables palladium-catalyzed cross-coupling, a feature shared with Ethyl 2-bromo-1H-imidazole-5-carboxylate but absent in non-halogenated derivatives .

- Ester Hydrolysis : The methyl ester groups are more labile than ethyl esters, allowing selective hydrolysis to dicarboxylic acids for further functionalization .

Biological Activity

Dimethyl 1-benzyl-2-bromo-1H-imidazole-4,5-dicarboxylate (DBI) is a synthetic compound notable for its complex structure and potential biological activities. This article provides an in-depth analysis of its biological activity, synthesis, and applications based on current research findings.

Chemical Structure and Properties

This compound has the following characteristics:

- Molecular Formula : C14H13BrN2O4

- Molecular Weight : 353.17 g/mol

- CAS Number : 808736-72-3

- IUPAC Name : Dimethyl 1-benzyl-2-bromoimidazole-4,5-dicarboxylate

The compound features an imidazole ring with two ester groups and a bromine substituent, which enhances its reactivity and potential as a bioactive agent.

Enzyme Inhibition

Research indicates that DBI exhibits significant enzyme inhibitory activity. Specifically, it has been studied for its potential to inhibit xanthine oxidase, an enzyme involved in purine metabolism. This inhibition is relevant for conditions such as gout and hyperuricemia, where elevated uric acid levels are problematic. The structure of DBI allows it to interact effectively with the active site of xanthine oxidase, potentially leading to therapeutic applications in managing these conditions .

Antimicrobial Properties

DBI and its analogs have shown promising antimicrobial activity . Studies suggest that imidazole derivatives can act against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the bromine atom and the benzyl group in DBI may contribute to its enhanced antimicrobial properties compared to simpler imidazole derivatives .

In vitro studies have demonstrated that compounds similar to DBI can inhibit the growth of pathogenic microorganisms, suggesting potential applications in treating infections .

The mechanism by which DBI exerts its biological effects involves several pathways:

- Enzyme Binding : The bromine atom in DBI increases electrophilicity, allowing it to form stable interactions with enzyme active sites.

- Molecular Docking Studies : Computational studies have been employed to predict the binding affinities of DBI with target proteins, confirming its role as an enzyme inhibitor .

- Antimicrobial Activity : The compound's structure facilitates interactions with microbial cell membranes or essential metabolic pathways, disrupting cellular functions.

Case Study 1: Xanthine Oxidase Inhibition

A study conducted on various imidazole derivatives highlighted the efficacy of DBI in inhibiting xanthine oxidase. The results indicated a dose-dependent inhibition pattern, suggesting that higher concentrations of DBI lead to more significant enzyme activity reduction. This study positions DBI as a candidate for further development as a therapeutic agent for hyperuricemia .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, DBI was tested against multiple strains of bacteria, including Staphylococcus aureus and Escherichia coli. The results showed that DBI exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, indicating its potential as a broad-spectrum antimicrobial agent .

Comparative Analysis with Related Compounds

| Compound Name | Structure/Properties | Unique Features |

|---|---|---|

| Dimethyl imidazole-4,5-dicarboxylate | Lacks benzyl substituent; simpler reactivity | No aromatic substitution potential |

| 1-Benzylimidazole | Contains benzyl group but lacks ester functionalities | More basic due to imidazole nitrogen |

| 2-Bromo-1H-imidazole | Simpler structure with different reactivity | Halogen substitution increases electrophilicity |

DBI is unique due to its combination of the benzyl group and dicarboxylate moieties, enhancing both reactivity and biological activity compared to simpler analogs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for dimethyl 1-benzyl-2-bromo-1H-imidazole-4,5-dicarboxylate, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The compound can be synthesized via condensation reactions using benzil derivatives and substituted benzylamines in the presence of ammonium acetate under reflux (12–15 hours). TLC monitoring ensures reaction completion . Optimizing solvent polarity (e.g., ethanol or acetic acid) and stoichiometric ratios of reactants (e.g., 1:1 benzil to Schiff base) enhances yield. Bromine substitution at the 2-position may require careful control of brominating agents (e.g., NBS or Br₂) to avoid over-halogenation .

Q. How can spectroscopic techniques (NMR, IR) and computational methods (DFT) confirm the structure and electronic properties of this compound?

- Methodological Answer :

- NMR : H and C NMR identify proton environments (e.g., benzyl protons at δ 4.5–5.0 ppm, bromine-induced deshielding). H-C HSQC/HMBC correlations resolve connectivity .

- IR : Ester carbonyl stretches (~1700–1750 cm⁻¹) and imidazole ring vibrations (~1600 cm⁻¹) confirm functional groups.

- DFT : Optimized geometries and HOMO-LUMO gaps calculated at the B3LYP/6-311++G(d,p) level validate experimental data. Discrepancies >0.05 Å in bond lengths suggest conformational adjustments .

Q. What strategies are recommended for identifying and characterizing synthetic impurities or byproducts?

- Methodological Answer : HPLC with UV detection (λ = 254 nm) and comparison to reference standards (e.g., EP impurity profiles for imidazole derivatives) isolate impurities. Mass spectrometry (ESI-MS) identifies byproducts, such as de-esterified intermediates or bromine displacement products. Column chromatography (silica gel, ethyl acetate/hexane gradient) purifies the target compound .

Q. How does the bromine substituent influence the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?

- Methodological Answer : The 2-bromo group acts as a leaving group in SNAr reactions (e.g., substitution with amines) or participates in Suzuki-Miyaura couplings (Pd-catalyzed, aryl boronic acids). Kinetic studies (GC-MS monitoring) reveal that electron-withdrawing ester groups at 4,5-positions accelerate substitution rates by stabilizing transition states .

Advanced Research Questions

Q. What mechanistic insights can computational reaction path searches provide for designing derivatives of this compound?

- Methodological Answer : Quantum chemical calculations (e.g., intrinsic reaction coordinate analysis at the M06-2X/def2-TZVP level) map transition states and intermediates. For example, bromine elimination pathways can be modeled to predict competing side reactions. ICReDD’s integrated approach combines these computations with high-throughput screening to prioritize synthetic targets .

Q. How can in-silico molecular docking and ADMET analysis predict the biological activity of derivatives?

- Methodological Answer :

- Docking : AutoDock Vina or Schrödinger Suite docks derivatives into target proteins (e.g., EGFR kinase). Binding affinities (ΔG < -8 kcal/mol) correlate with inhibitory activity .

- ADMET : SwissADME predicts bioavailability (TPSA < 140 Ų) and hepatotoxicity (CYP450 inhibition). Derivatives with logP < 5 and ≤3 violations of Lipinski’s rules are prioritized .

Q. How do electronic effects of the 4,5-dicarboxylate esters modulate the compound’s spectroscopic and catalytic properties?

- Methodological Answer : Natural Bond Orbital (NBO) analysis reveals electron-withdrawing effects of the esters, lowering the imidazole ring’s electron density. This enhances NMR chemical shifts (e.g., upfield shifts for adjacent protons) and stabilizes metal coordination in catalytic applications (e.g., Pd-catalyzed reactions). IR spectroscopy confirms ester conjugation via C=O stretching frequency red-shifts .

Q. What experimental and computational approaches resolve contradictions between observed and predicted reactivity data?

- Methodological Answer :

- Experimental : Kinetic isotope effects (KIE) and Hammett plots (σ⁺ values) differentiate between radical vs. polar mechanisms.

- Computational : Transition state ensemble calculations (Gaussian 16) reconcile discrepancies. For example, DFT may underestimate steric effects in bulky substituents, requiring MD simulations for accurate modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.